ML-193 Exhibits 4.9-Fold Higher GPR55 Antagonist Potency than ML-192 and Comparable Potency to ML-191 in β-Arrestin Assays
In a direct comparative high-throughput β-arrestin recruitment assay against human GPR55, ML-193 demonstrated an IC50 of 221 nM, representing 4.9-fold greater potency than the thienopyrimidine-based antagonist ML-192 (IC50 = 1080 nM) [1]. ML-193 exhibited comparable potency to the piperadinyloxadiazolone antagonist ML-191 (IC50 = 160 nM) [1]. All three compounds were evaluated under identical assay conditions within the same study, enabling direct potency ranking.
| Evidence Dimension | GPR55 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 221 nM |
| Comparator Or Baseline | ML-192: 1080 nM; ML-191: 160 nM |
| Quantified Difference | 4.9-fold more potent than ML-192; 1.4-fold less potent than ML-191 |
| Conditions | β-arrestin recruitment assay, human GPR55, high-throughput screening format |
Why This Matters
Potency differences of this magnitude directly impact the working concentration range required for target engagement in cellular assays, influencing both experimental design and interpretation of dose-response relationships.
- [1] Heynen-Genel S, Dahl R, Shi S, Milan L, Hariharan S, Sergienko E, Hedrick M, Dad S, Stonich D, Su Y, Vicchiarelli M, Mangravita-Novo A, Smith LH, Chung TDY, Sharir H, Caron MG, Barak LS, Abood ME. Screening for Selective Ligands for GPR55 - Antagonists. Probe Reports from the NIH Molecular Libraries Program. 2010. PMID: 22091481. View Source
